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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B10754729

SID 26681509 is a potent, reversible, and selective small-molecule inhibitor of human
cathepsin L.[1][2] This thiocarbazate compound demonstrates a slow-binding and competitive
inhibition mechanism.[1][3][4] Its inhibitory activity is significantly enhanced with pre-incubation,
indicating a time-dependent interaction with the enzyme.[3][5] SID 26681509 has been
investigated for its therapeutic potential in various contexts, including parasitic diseases and
inflammatory conditions.[1][5][6]

Biochemical and Pharmacological Profile

SID 26681509 exhibits high potency against human cathepsin L, with an IC50 of 56 nM without
pre-incubation, which increases to 1.0 nM after a four-hour pre-incubation period.[1][3][5] The
compound also shows inhibitory activity against other cathepsins, though with lower potency,
and has been demonstrated to be active against the parasites Plasmodium falciparum and
Leishmania major.[1][3][5]

Quantitative Data Summary
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Parameter

Value

Notes

IC50 (Cathepsin L)

56 nM

Without pre-incubation

1.0 nM

With 4-hour pre-incubation

IC50 (Other Cathepsins)

618 nM - 8.442 pM

Against papain, cathepsins B,
K, S, and V

No inhibition

Against cathepsin G

IC50 (Parasites)

15.4 uM

Plasmodium falciparum

12.5 uM

Leishmania major

Kinetic Constants

k_on = 24,000 M~ts~*

k off =2.2x10"5s"1

K_i=0.89 nM

Cell Viability

Non-toxic up to 100 uM

Human aortic endothelial cells

and zebrafish

Chemical Properties

Formula: C27H33N505S
M.Wt: 539.65

Solubility

Soluble to 50 mM in DMSO

and 10 mM in ethanol

Mechanism of Action and Signaling Pathway

SID 26681509 functions as a competitive inhibitor of cathepsin L, meaning it binds to the active

site of the enzyme and prevents the binding of the natural substrate. The slow-binding nature of

the inhibition suggests a two-step mechanism, where an initial weak binding is followed by a

conformational change that leads to a more stable enzyme-inhibitor complex.

Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological

processes, including protein degradation, antigen presentation, and extracellular matrix

remodeling. In pathological conditions such as cancer, cathepsin L can be secreted and

contribute to tumor invasion and metastasis by degrading components of the extracellular

matrix. By inhibiting cathepsin L, SID 26681509 can potentially mitigate these processes.
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Cathepsin L Signaling Pathway Inhibition
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Caption: Inhibition of Cathepsin L by SID 26681509 blocks extracellular matrix degradation.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of SID
26681509, based on the study by Shah et al. (2008).[3]

Cathepsin L Inhibition Assay

» Enzyme and Substrate: Recombinant human cathepsin L is used as the enzyme. The
fluorogenic substrate Z-Phe-Arg-AMC is used to measure enzyme activity.

o Assay Buffer: The assay is typically performed in a buffer containing 100 mM sodium
acetate, 1 mM EDTA, and 5 mM dithiothreitol (DTT) at pH 5.5.

e Procedure:

o SID 26681509, at various concentrations, is pre-incubated with cathepsin L for different
time periods (e.g., 0, 1, 2, and 4 hours) at room temperature.
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o The enzymatic reaction is initiated by the addition of the substrate.

o The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time
using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.

o Data Analysis: The initial reaction velocities are calculated from the linear portion of the
fluorescence versus time curves. IC50 values are determined by plotting the percent
inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-
parameter logistic equation.

Kinetic Parameter Determination (k_on, k_off, K_i)

» Methodology: Transient kinetic analysis is employed to determine the association (k_on) and
dissociation (k_off) rate constants.

e Procedure:

o The progress of the enzymatic reaction is monitored continuously immediately after the
addition of the substrate to a mixture of the enzyme and inhibitor.

o The resulting progress curves are fitted to an equation for slow-binding inhibition to derive
the kinetic parameters.

o The inhibition constant (K_i) is calculated as the ratio of k_off to k_on.

In Vitro Parasite Growth Inhibition Assay

¢ Plasmodium falciparum Culture: The parasite is cultured in human erythrocytes in RPMI-
1640 medium supplemented with human serum and hypoxanthine.

e Assay:

o Synchronized ring-stage parasites are incubated with various concentrations of SID
26681509 for 48 hours.

o Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which
measures DNA content.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b10754729?utm_src=pdf-body
https://www.benchchem.com/product/b10754729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10754729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Leishmania major Culture: Promastigotes are cultured in M199 medium supplemented with

fetal bovine serum.

e Assay:
o Promastigotes are incubated with different concentrations of SID 26681509 for 72 hours.
o Cell viability is assessed using a resazurin-based assay (AlamarBlue).

Workflow for Cathepsin L Inhibitor Evaluation
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Caption: A typical experimental workflow for evaluating the inhibitory activity of SID 26681509.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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